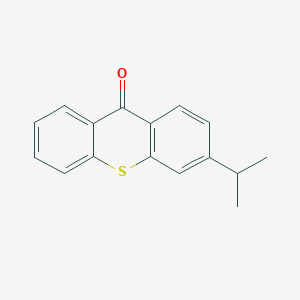
9H-Thioxanthen-9-one, 3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is a chemical compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- typically involves the Friedel-Crafts acylation of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride . This method is a special case of the Friedel-Crafts acylation reaction, which is commonly used to introduce acyl groups into aromatic compounds.
Industrial Production Methods
In industrial settings, the production of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Thioxanthen-9-one, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thioxanthenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthenes.
Substitution: Various substituted thioxanthones depending on the reagents used.
Applications De Recherche Scientifique
9H-Thioxanthen-9-one, 3-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a sensitizer in photochemical studies.
Biology: Investigated for its potential use in photodynamic therapy and as a fluorescent probe.
Industry: Employed in the production of coatings, inks, and adhesives due to its photochemical properties.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- involves its ability to absorb light and undergo photochemical reactions. Upon irradiation, the compound can generate reactive oxygen species, which can damage cellular components such as DNA and proteins. This property is exploited in photodynamic therapy for cancer treatment . Additionally, the compound can inhibit DNA synthesis and topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthone: A parent compound with similar photochemical properties but lacks the isopropyl group.
2-Isopropylthioxanthone: Similar structure but with the isopropyl group at a different position.
2-Chloro-9H-thioxanthen-9-one: Contains a chlorine atom instead of an isopropyl group.
Uniqueness
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is unique due to the presence of the isopropyl group at the 3-position, which can influence its reactivity and photochemical properties. This structural variation can lead to differences in its applications and effectiveness in various fields.
Propriétés
Numéro CAS |
138249-96-4 |
|---|---|
Formule moléculaire |
C16H14OS |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
3-propan-2-ylthioxanthen-9-one |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-13-15(9-11)18-14-6-4-3-5-12(14)16(13)17/h3-10H,1-2H3 |
Clé InChI |
FBKCIXGXXJOPJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)
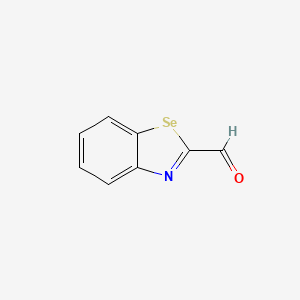
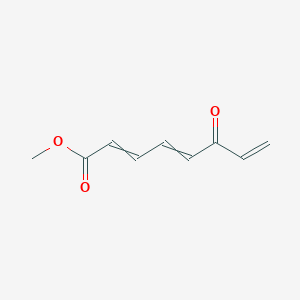


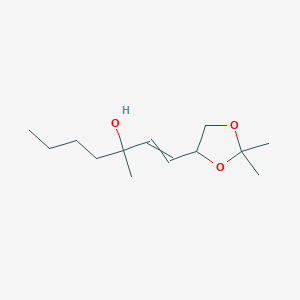


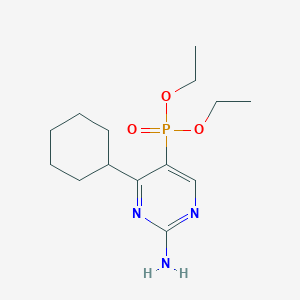

![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
